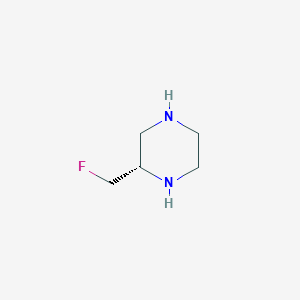
3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H16O5 This compound features a cyclobutane ring substituted with hydroxy, isopropoxycarbonyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and an appropriate solvent to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the isopropoxycarbonyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. The isopropoxycarbonyl group may also play a role in modulating the compound’s interactions and stability.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-propanesulfonic acid: Similar in having a hydroxy group but differs in the presence of a sulfonic acid group instead of a carboxylic acid group.
3-Hydroxypropane-1-sulfonic acid: Another compound with a hydroxy group and a sulfonic acid group.
Uniqueness
3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure and the combination of hydroxy, isopropoxycarbonyl, and carboxylic acid groups
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-6(2)15-8(13)10(7(11)12)4-9(3,14)5-10/h6,14H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
PVMWHFPOOINWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12997851.png)

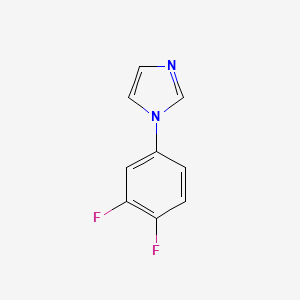
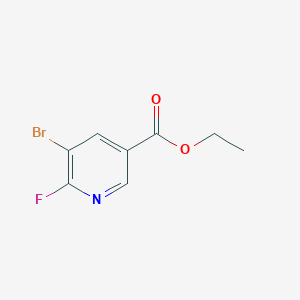
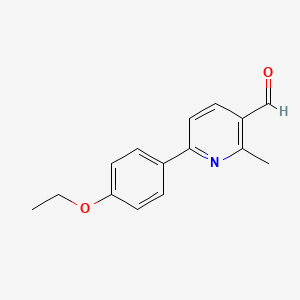
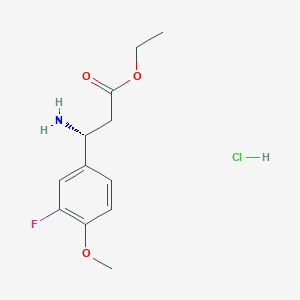

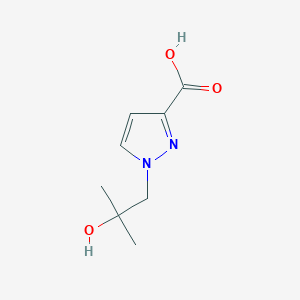


![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B12997943.png)


